beta-Gentiobiose

描述

Historical Context of Disaccharide Investigation

The study of disaccharides, including beta-gentiobiose, is rooted in the broader history of carbohydrate chemistry. Early investigations in the 19th and 20th centuries focused on the isolation and structural elucidation of these fundamental biological molecules. A notable discovery in this field was the identification of gentiobiose as a component of the saffron pigment, crocin (B39872), and as a product of glucose caramelization. wikipedia.orgvaia.com It was also found to be an undesirable bitter-tasting byproduct in the commercial hydrolysis of corn starch. wikipedia.org These early findings laid the groundwork for understanding the diverse roles and occurrences of disaccharides in nature.

Structural Framework and Glycosidic Linkage Significance

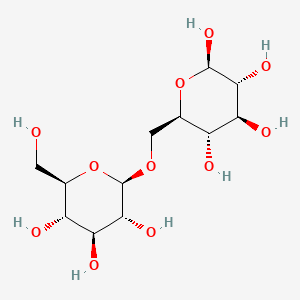

This compound, also known as amygdalose, is a disaccharide composed of two D-glucose units. wikipedia.orgscbt.com Its chemical formula is C12H22O11. ontosight.ai The defining feature of this compound is the β(1→6) glycosidic linkage that joins the two glucose molecules. wikipedia.orgontosight.ai This specific bond connects the anomeric carbon (C1) of one glucose unit to the C6 of the second glucose unit. ontosight.ai The "beta" designation refers to the stereochemistry at the anomeric carbon involved in the glycosidic bond.

This β(1→6) linkage provides the molecule with significant conformational flexibility. nih.gov The structure is not rigid, and computational studies have revealed two nearly equally stable low-energy domains. nih.gov This flexibility is a key determinant of its biological and chemical properties. The molecule's structure has been well-characterized, and it belongs to a potential energy well that includes the global potential energy minimum in a vacuum. nih.gov

Overview of Current Research Landscape and Gaps

Current research on this compound is multifaceted, exploring its natural occurrence, enzymatic synthesis and hydrolysis, and its potential applications. It is found naturally in various plants, including those of the Gentiana species, birch sap, and tomato fruit. glycodepot.comjst.go.jpnih.gov In some plants, it is considered a rare disaccharide that plays a role in developmental processes like fruit ripening and bud dormancy. researchgate.netnih.gov

A significant area of research focuses on the enzymatic production of gentiobiose. Enzymes such as β-glucosidases from various fungal and bacterial sources are used to synthesize gentiobiose through transglycosylation reactions or to produce it via the hydrolysis of larger polysaccharides like β-1,3-1,6-glucans. jst.go.jpnih.gov For instance, researchers have successfully produced gentiobiose from hydrothermally treated Aureobasidium pullulans β-1,3-1,6-glucan. jst.go.jp The enzymatic hydrolysis of gentiobiose itself is also a subject of study, with enzymes like this compound beta-glucosidase, belonging to glycoside hydrolase families GH1 and GH3, being responsible for its breakdown into glucose.

Despite the growing body of research, there are still gaps in our understanding. While the role of this compound in some plant processes is emerging, the precise molecular mechanisms regulating its accumulation and function remain largely unknown. nih.gov Further investigation is also needed to explore the full potential of this compound in various applications, driven by its unique properties. For example, its potential as a prebiotic and a flavor enhancer is being explored. researchgate.net Additionally, while enzymatic production methods are being developed, optimizing these processes for industrial-scale production remains a key challenge. jst.go.jpmdpi.com

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317544 | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-00-9 | |

| Record name | β-Gentiobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiobiose, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOBIOSE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ecological Distribution

Prevalence in the Plant Kingdom

β-Gentiobiose is a plant metabolite, though it is considered a rare disaccharide. researchgate.netebi.ac.uk It plays a role in several aspects of plant development. portlandpress.comnih.gov

Accumulation Patterns in Plant Tissues

The accumulation of β-gentiobiose can vary significantly depending on the plant species and tissue type. It is often found in the roots and fruits of certain plants. ncats.io For instance, in Gentiana species, gentio-oligosaccharides, including gentiobiose, are present in abundance. portlandpress.com The compound's presence in the apoplastic fluid of tomato fruit suggests a potential role in intercellular signaling. researchgate.net Research on Masson pine has indicated that families with higher contents of β-gentiobiose exhibited stronger stress resistance. researchgate.net Furthermore, β-gentiobiose is a component of cyanogenic glycosides, which are stored in the vacuoles of plant tissues, primarily in the leaves. umm.ac.id

Specific Plant Species and Organs

Several plant species have been identified as sources of β-gentiobiose. It was first isolated from the roots of gentian plants. guidechem.comncats.io

Table 1: Presence of β-Gentiobiose in Specific Plant Species and Organs

| Plant Species | Organ(s) | Role/Observation |

| Gentiana species (e.g., Gentiana macrophylla, Gentiana triflora, Gentiana scabra) | Roots, Overwintering Buds | Abundant accumulation, involved in the release of bud dormancy. portlandpress.comnih.govnih.govmedchemexpress.comresearchgate.net |

| Tomato (Lycopersicon esculentum) | Fruit (Pericarp and Locule) | Present as a naturally occurring oligosaccharin with a rapid turnover rate, hastens the initiation of ripening. researchgate.netmedchemexpress.comchemsrc.commedchemexpress.comchemondis.com |

| Saffron (Crocus sativus) | Stigmas | Incorporated into the chemical structure of crocin (B39872), the compound responsible for saffron's color. wikipedia.orgncats.ioebi.ac.ukbrainly.com |

| Gentianopsis grandis | - | Reported to contain β-gentiobiose. nih.gov |

| Lilies | Bulbs | A known natural source. guidechem.com |

| Masson Pine | - | Higher content linked to stronger stress resistance. researchgate.net |

| Flaxseed (Linum usitatissimum) | - | Involved in the breakdown of cyanogenic glycosides. mpi.govt.nz |

In tomato fruit, the concentration of β-gentiobiose increases as the fruit ripens. It was found in the locule of green fruit at 0.88 µmol (kg fresh weight)⁻¹ and in ripe fruit at 5.8 µmol (kg fresh weight)⁻¹. researchgate.net Exogenous application of gentiobiose to green tomato fruit was shown to accelerate ripening. researchgate.net In gentian plants, β-gentiobiose is a major gentio-oligosaccharide and acts as a dormancy regulator. researchgate.net Its concentration increases prior to budbreak, suggesting a signaling function. researchgate.net

Presence in Microbial Systems

β-Gentiobiose serves as a growth substrate for some microorganisms and is a constituent of their cell walls. ncats.io Certain lactic acid bacteria, such as Lactobacillus pentosus and Lactobacillus plantarum, can utilize gentiobiose. nih.gov In the human microbiome, lactic acid bacteria possess 6-P-β-glucosidases that are involved in the processing of imported phosphorylated carbohydrates like gentiobiose. iucr.org Fungi, such as those of the Aspergillus genus, have β-glucosidases that can preferentially hydrolyze gentiobiose. ncats.io The metabolism of gentiobiose has also been studied in Aerobacter aerogenes. ebi.ac.uk

Occurrence in Natural Food Products

β-Gentiobiose can be found in a limited number of natural food products.

Table 2: Occurrence of β-Gentiobiose in Natural Food Products

| Food Product | Context |

| Honey | Found in some types of honey, such as manuka honey, where it is part of the compound leptosin (B1674754) (methyl syringate 4-O-β-D-gentiobiose). nih.govacs.orgmdpi.com However, it was not detected in some other honey varieties. llu.lvakjournals.com |

| Plant Sap | As a component of plant metabolism, it can be present in the sap. |

| Glucose Syrup | Can be formed as an undesirable bitter-tasting byproduct during the acid-catalyzed condensation of D-glucose in starch hydrolysis. wikipedia.orgebi.ac.uk |

In manuka honey, the amount of leptosin, a glycoside of methyl syringate and β-gentiobiose, ranged from 0.2 to 1.2 μmol/g. acs.org The presence of leptosin is considered a potential chemical marker for the purity of manuka honey. nih.govacs.org

Biological Functions and Physiological Roles

Plant Physiological Regulation

β-Gentiobiose acts as a signaling molecule, or oligosaccharin, in plants, influencing critical developmental processes and stress responses. researchgate.net Its presence and concentration are tightly regulated, indicating its importance in plant life cycles.

Research has identified β-gentiobiose as a novel factor in the ripening of certain fruits. researchgate.netresearchgate.net Studies on tomato (Lycopersicon esculentum) have shown that the concentration of β-gentiobiose increases as the fruit ripens. researchgate.net

Key Research Findings:

In tomato fruit, β-gentiobiose was detected in both the pericarp and the locule. researchgate.net

The concentration of β-gentiobiose in the locule of green tomatoes was found to be 0.88 µmol (kg fresh weight)⁻¹, which increased to 5.8 µmol (kg fresh weight)⁻¹ in ripe fruit. researchgate.net

When unripe green tomato fruits were treated with exogenous β-gentiobiose, the onset of ripening, observed as a color change, was accelerated by 1 to 3 days compared to control fruits treated with glucose or isomaltose. researchgate.net

This effect suggests that β-gentiobiose plays a direct role in initiating the ripening cascade. researchgate.net The disaccharide was found in the apoplastic fluid of the fruit, which is consistent with a role as an intercellular signaling molecule. researchgate.net

It has also been reported to hasten fruit ripening in capsicum. portlandpress.comportlandpress.com These findings collectively suggest that β-gentiobiose is a naturally occurring oligosaccharin that can influence the timing of fruit maturation. researchgate.net

Table 1: Effect of Exogenous β-Gentiobiose on Tomato Ripening

| Treatment | Amount per Fruit | Effect on Ripening Initiation |

|---|---|---|

| β-Gentiobiose | 50 µg | Hastened by 1-3 days |

| β-Gentiobiose | 200 µg | Hastened by 1-3 days |

| Glucose | Control | No acceleration |

| Isomaltose | Control | No acceleration |

Data sourced from research on Lycopersicon esculentum. researchgate.net

β-Gentiobiose has been identified as a key signaling molecule in the release of dormancy and the induction of budbreak, particularly in herbaceous perennials like Gentiana. researchgate.netoup.comnih.gov

Key Research Findings:

Metabolomic analysis of overwintering buds (OWBs) of gentian plants revealed that the concentration of β-gentiobiose significantly increases just before budbreak. researchgate.netnih.gov

The accumulation of β-gentiobiose in these buds is attributed to the activation of invertase and the inactivation of β-glucosidase, suggesting its role as a signaling molecule rather than an energy source. researchgate.netresearchgate.net

Exogenous application of β-gentiobiose to dormant gentian OWBs in vitro successfully induced budbreak. portlandpress.comresearchgate.net This induction was accompanied by an increase in the concentrations of sulfur-containing amino acids, glutathione (B108866) (GSH), and ascorbate (B8700270) (AsA). researchgate.netnih.gov

Further experiments showed that inhibiting the synthesis of GSH suppressed the budbreak induced by β-gentiobiose. researchgate.netnih.gov This indicates that β-gentiobiose signals for dormancy release through the AsA-GSH cycle. researchgate.net

The concentration of β-gentiobiose is carefully regulated during different dormancy stages, likely to prevent premature budbreak during unfavorable conditions. researchgate.net

β-Gentiobiose also plays a role in how plants respond to abiotic stress. researchgate.netplantarc.comfao.org The accumulation of certain sugars, including β-gentiobiose, is part of a plant's strategy to cope with adverse environmental conditions. escholarship.orgfigshare.com

Key Research Findings:

In studies on Masson pine (Pinus massoniana), families with higher endogenous levels of β-gentiobiose and L-ascorbic acid demonstrated stronger stress resistance. researchgate.net

Abiotic stresses like drought and salinity lead to osmotic stress in plants. fao.org Plants counteract this by accumulating compatible solutes, which helps in maintaining cell turgor and protecting cellular structures. plantarc.com While proline and glycine (B1666218) betaine (B1666868) are well-known osmoprotectants, sugars like β-gentiobiose also contribute to this osmotic adjustment. fao.org

The accumulation of these solutes is a regulated response to stress, involving the activation of specific genes and enzymes. plantarc.com

The presence of higher levels of β-gentiobiose appears to be a marker for enhanced resilience against environmental challenges in certain plant species. researchgate.net

Role in Plant Dormancy Release and Budbreak Signaling

Microbial Metabolism and Interactions

β-Gentiobiose serves as a carbohydrate source for various bacteria, which have evolved specific pathways for its uptake and catabolism.

The breakdown of β-gentiobiose in bacteria often involves specialized transport systems and enzymes.

The phosphoenolpyruvate-dependent phosphotransferase system (PTS) is a primary mechanism for carbohydrate transport in many bacteria, coupling the translocation of a sugar across the cell membrane with its phosphorylation. nih.govoatext.com

Key Research Findings:

In Lactobacillus acidophilus NCFM, distinct PTS systems are induced by different β-glucoside disaccharides. plos.org Transcriptomic data revealed that β-gentiobiose uptake is mediated by a specific PTS system, which is different from the one used for cellobiose (B7769950). plos.org

Similarly, in Enterococcus faecalis, the genBA operon, initially thought to be for cellobiose, was found to specifically encode the transporter for β-1,6-linked glucosides like β-gentiobiose. nih.govnih.gov This PTS system is of the lactose/cellobiose type. nih.gov

For the gentiobiose PTS to be active in E. faecalis, it requires the EIIA component from another PTS, highlighting a network for β-glucoside uptake. nih.gov

Once inside the bacterial cell, the phosphorylated β-gentiobiose (6'-P-β-gentiobiose) is hydrolyzed by specific enzymes called 6-phospho-β-glucosidases, which belong to the GH1 glycoside hydrolase family. iucr.org This cleavage releases glucose and glucose-6-phosphate, which can then enter the central glycolytic pathway. oatext.com

Studies on Streptococcus pneumoniae have also characterized PTS systems involved in the uptake of various β-glucosides, including β-gentiobiose. plos.org

This specialized uptake and catabolic machinery allow bacteria to efficiently utilize β-gentiobiose as a carbon and energy source, which is particularly relevant in environments where such plant-derived sugars are available. nih.govresearchgate.net

Table 2: Bacterial Systems for β-Gentiobiose Metabolism

| Bacterium | Uptake System | Key Genes/Operons | Intracellular Enzyme |

|---|---|---|---|

| Lactobacillus acidophilus NCFM | Specific PTS | Induced PTS genes | GH1 6-phospho-β-glucosidase |

| Enterococcus faecalis | Specific PTS | genBA operon | 6-phospho-β-glucosidase |

| Streptococcus pneumoniae | Lactose-type PTS | spr0278-80-82 | 6-phospho-β-glucosidase (BglA-1) |

Information compiled from various studies. nih.govoatext.complos.orgnih.govplos.org

Role of Phospho-β-Glucosidases in Disaccharide Cleavage

Substrate Specificity for Enzymatic Reactions in Microorganisms

The ability of a microorganism to utilize gentiobiose is determined by the substrate specificity of its glycoside hydrolases. Different microbial β-glucosidases exhibit varying efficiencies in hydrolyzing gentiobiose compared to other disaccharides.

For example, a highly glucose-tolerant β-glucosidase (HGT-BG) from Aspergillus oryzae efficiently hydrolyzes gentiobiose, which has a (1→6)-β-glucosidic linkage, even more effectively than it does cellobiose, which has a (1→4)-β-linkage. nih.govresearchgate.net In contrast, a thermostable β-glycosidase from the hyperthermophilic archaeon Sulfolobus shibatae showed a preference for laminaribiose (B1201645) (β1→3) and sophorose (β1→2) over gentiobiose. jmb.or.kr Similarly, a β-glucosidase (Td2F2) isolated from a compost metagenome showed lower catalytic efficiency towards gentiobiose compared to sophorose and cellooligosaccharides. nih.gov

Within the gut bacterium Bacteroides uniformis, the exo-acting enzyme BuGH3 displays lower activity on gentiobiose compared to the β-1,3-linked disaccharide laminaribiose. tandfonline.com This enzymatic specificity dictates the metabolic capabilities of different microorganisms and their niche within an ecosystem.

Table 1: Substrate Specificity of Various Microbial Enzymes on Gentiobiose

| Enzyme | Source Organism | Relative Activity/Efficiency on Gentiobiose | Reference |

|---|---|---|---|

| HGT-BG (β-Glucosidase) | Aspergillus oryzae | Hydrolyzed more efficiently than cellobiose; Km = 5 mM | nih.gov |

| β-Glycosidase | Sulfolobus shibatae | Preferred laminaribiose and sophorose over gentiobiose | jmb.or.kr |

| Td2F2 (β-Glucosidase) | Compost Metagenome | Lower catalytic efficiency compared to sophorose and cellotriose | nih.gov |

| BuGH3 (β-Glucosidase) | Bacteroides uniformis | Lower activity compared to laminaribiose | tandfonline.com |

| SmBgl (6-P-β-Glucosidase) | Streptococcus mutans | Active on 6'-P-gentiobiose; Km = 2.73 mM | nih.gov |

Applications in Microbial Strain Differentiation and Identification

The differential ability of microorganisms to metabolize specific carbohydrates is a cornerstone of microbial identification. Gentiobiose serves as a useful substrate in selective and differential media for this purpose. ottokemi.com

A prime example is the development of Gentiobiose MacConkey agar (B569324) (GMAC), a modification of the standard Sorbitol MacConkey (SMAC) medium. researchgate.netnih.gov This medium incorporates gentiobiose to differentiate the pathogenic Escherichia coli O157:H7 from non-pathogenic, sorbitol-nonfermenting bacteria like Hafnia alvei, which can otherwise produce false-positive results on traditional media. researchgate.net Most E. coli O157:H7 strains are unable to ferment gentiobiose, resulting in colorless colonies on GMAC. nih.gov In contrast, the majority of Hafnia alvei strains can ferment gentiobiose, producing pink colonies due to the resulting pH change indicated by the medium's dye. researchgate.netnih.gov This application provides a clear, visual method for distinguishing between these bacterial strains, which is critical for food safety and clinical diagnostics. nih.gov

Prebiotic Effects and Gut Microbiota Modulation

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. Beta-glucans, which can be broken down to release gentiobiose, are considered prebiotics due to their ability to modulate the gut microbiota. idcmjournal.orgnih.gov As non-digestible carbohydrates, they pass through the upper gastrointestinal tract and become available for fermentation by colonic microbes. nih.gov

The consumption of β-glucans has been shown to increase the populations of beneficial bacteria, such as Lactobacillus and Bifidobacterium species. nih.govoup.com The enzymatic activities of key gut commensals like Bacteroides uniformis break down complex β-1,6-glucans into smaller components, including gentiobiose. nih.govtandfonline.com This degradation not only provides sustenance for Bacteroides but also releases oligosaccharides that support the growth of other bacteria, thereby promoting a healthy and balanced gut ecosystem. nih.govtandfonline.com Furthermore, specific Lactic Acid Bacteria, including Lactobacillus plantarum and Lactobacillus pentosus, have been shown to be capable of utilizing gentiobiose as a carbon source, which can contribute to the completion of fermentation processes and the production of beneficial metabolites like lactic acid. nih.govnih.gov

Immunomodulatory Activities of Beta-Gentiobiose and its Glycans

Beyond its role in microbial metabolism, gentiobiose and its related glycans can influence the host's immune system. These activities are often studied through the lens of β-glucans and their synthetic mimics.

Stimulation of Macrophage Phenotypes and Cytokine Production (via β-glucan mimetics)

Beta-glucans are well-known pathogen-associated molecular patterns (PAMPs) that can activate the innate immune system. nih.gov They are recognized by pattern recognition receptors (PRRs), such as Dectin-1, on the surface of immune cells like macrophages. nih.govmdpi.com This recognition triggers a signaling cascade that leads to macrophage activation, phagocytosis, and the production of various cytokines, which are signaling molecules that orchestrate the immune response. nih.govresearchgate.net

Research into synthetic β-glucan mimetics has highlighted the structural importance of specific linkages for this immune stimulation. A study that developed a library of β-glucan mimic polymers found that a polymer containing approximately 30% gentiobiose (representing β-1,6-linked branches) exhibited the highest immune-stimulating activity. glycoforum.gr.jp These mimic molecules were shown to activate immune responses and induce cytokine production in macrophage cell lines. glycoforum.gr.jpnih.gov The findings underscore that branched structures, such as those provided by gentiobiose side chains on a β-1,3-glucan backbone, are essential for potent immune activation. glycoforum.gr.jpnih.gov This activation includes the stimulation of macrophages and the production of inflammatory cytokines such as TNF-α and various interleukins, which are crucial for mounting an effective defense against pathogens and for anti-tumor responses. glycoforum.gr.jpresearchgate.net

Influence on Innate Immune System Pathways (e.g., Pro-PO-Activating System)

This compound has been utilized in scientific investigations to understand key pathways of the innate immune system, particularly in invertebrates. Specifically, it has been employed in binding assays to explore the activation of the prophenoloxidase (pro-PO) activating system. ottokemi.commyfisherstore.com This system is a critical defense mechanism in many invertebrates, analogous to the complement system in vertebrates. Research has used gentiobiose to determine if coelomic cytolytic factor 1 (CCF-1) interacts with β-1,3-glucans to stimulate this pathway. ottokemi.commyfisherstore.comthermofisher.comcymitquimica.com The pro-PO system's activation leads to melanization, which helps to encapsulate and kill invading pathogens.

Investigational Bioactivity in Biological Systems

Research into Anti-cancer Activities

The potential of this compound and its derivatives as anti-cancer agents is an active area of research. Studies have shown that this compound octaacetate, an acetylated form of the compound, exhibits antitumour activity in animal models, which may be linked to its capacity to inhibit the proliferation of tumor cells. chemsynlab.com

Further research into related glucans has provided more specific insights. A study on laminaran, a 1,3;1,6-β-D-glucan that contains gentiobiose, found that its enzymatically hydrolyzed products could inhibit the colony formation of human melanoma (SK-MEL-28) and colon cancer (DLD-1) cells. ebi.ac.uk The investigation highlighted that an increased content of 1,6-linked glucose residues, the characteristic linkage in gentiobiose, enhanced the anti-cancer effect. ebi.ac.uk

In silico studies have also explored this potential. A molecular docking investigation analyzed the interaction between gentiobiose and a protein from the MCF7 breast cancer cell line, human 3-alpha hydroxysteroid dehydrogenase type 3. bepls.comresearchgate.net The results indicated a strong binding affinity, suggesting that gentiobiose could be a promising compound for further research in breast cancer treatment. bepls.comresearchgate.net

Table 1: Molecular Docking Study of Gentiobiose with a Breast Cancer Target Protein

| Parameter | Details | Source |

|---|---|---|

| Ligand | Gentiobiose | bepls.comresearchgate.net |

| Target Protein | Human 3-alpha hydroxysteroid dehydrogenase type 3 (from MCF7 cell line) | bepls.comresearchgate.net |

| Binding Affinity Score | -8 | bepls.comresearchgate.net |

| Interacting Residues | MET2846, IIE2873, GLU2828, PRO2825, UNK1, ASN2881 | bepls.comresearchgate.net |

Anti-inflammatory Mechanism Studies

This compound derivatives have demonstrated notable anti-inflammatory properties. This compound octaacetate has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting a potential therapeutic use in managing inflammatory conditions. chemsynlab.com

A specific mechanism was explored in a study on compounds isolated from the plant Spathodea campanulata. researchgate.net In this research, 1-O-(E)-caffeoyl-β-gentiobiose was identified as an active constituent with significant anti-inflammatory potential. researchgate.net Its mechanism of action is believed to involve the stabilization of red blood cell (RBC) membranes, a process that is analogous to how non-steroidal anti-inflammatory drugs (NSAIDs) affect lysosomal membranes. researchgate.net The compound achieved 65.91% membrane stability in the study. researchgate.net Furthermore, computational in silico studies supported this finding, showing that the compound has a good binding affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.net

Antioxidant Properties and Redox Regulation

This compound is recognized for its role as an antioxidant and its involvement in redox regulation within biological systems. frontiersin.org Its acetylated derivative, this compound octaacetate, has been noted for its ability to inhibit oxidative stress markers. chemsynlab.com

Studies have demonstrated that applying exogenous this compound can help alleviate oxidative stress by promoting the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), ascorbate peroxidase (APX), and catalase (CAT). frontiersin.org This action helps in scavenging over-accumulated reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻). frontiersin.org

The role of this compound in redox signaling is particularly evident in plant physiology. Research indicates that gentiobiose functions as a signaling molecule that regulates bud dormancy in plants like the gentian. researchgate.net It is involved in the ascorbate (AsA)-glutathione (GSH) cycle, a crucial antioxidant system in plants. researchgate.net The accumulation of gentiobiose before budbreak is thought to trigger this cycle, indicating it acts as a signal for dormancy release through redox state modulation. researchgate.netresearchgate.net The higher stress resistance observed in Masson pine families with high levels of β-gentiobiose and L-ascorbic acid further supports its importance as a physiological indicator of stress resistance. frontiersin.org

Table 2: Investigational Anti-inflammatory and Antioxidant Activities of Gentiobiose Derivatives

| Bioactivity | Compound/Molecule | Key Research Finding | Source |

|---|---|---|---|

| Anti-inflammatory | 1-O-(E)-caffeoyl-β-gentiobiose | Exhibited 65.91% stabilization of red blood cell membranes. | researchgate.net |

| Antioxidant (ROS Scavenging) | This compound | Promotes the activity of antioxidant enzymes (SOD, APX, CAT) to neutralize reactive oxygen species. | frontiersin.org |

| Redox Regulation | This compound | Functions as a signaling molecule in the Ascorbate-Glutathione (AsA-GSH) cycle, regulating plant dormancy. | researchgate.net |

Potential in Antiviral and Antibacterial Response Enhancement

There is emerging evidence that this compound and its derivatives may play a role in modulating immune responses to pathogens. This compound octaacetate has been reported to have immunomodulatory effects that enhance the immune response to both viral and bacterial infections. chemsynlab.com The compound is also found as a natural constituent in honey, a substance well-regarded for its antimicrobial properties. nih.gov Additionally, gentiobiose is used in microbiology to differentiate between microorganisms based on their unique metabolic properties. While direct, extensive studies on the antiviral and antibacterial activities of pure this compound are limited, these findings suggest it is a compound of interest for future research into enhancing immune defense mechanisms. chemsynlab.com

Biosynthesis and Synthetic Methodologies

Biosynthetic Pathways in Biological Systems

The natural occurrence of beta-gentiobiose is a result of specific metabolic activities within plants, microorganisms, and fungi. These biological systems have evolved distinct pathways for its synthesis, often as part of broader carbohydrate metabolism.

In certain plants, particularly those belonging to the Gentianaceae family, this compound is a prominent oligosaccharide. portlandpress.com Its accumulation is closely linked to the breakdown of the trisaccharide gentianose (B191301). portlandpress.comnih.govsci-hub.se

The primary enzyme implicated in this process is invertase (EC 3.2.1.26). nih.govmassey.ac.nz Invertase catalyzes the hydrolysis of the glycosidic bond in gentianose, yielding this compound and fructose. nih.govresearchgate.net This degradation pathway is a key route for the endogenous production of this compound in plants like gentian. nih.gov Studies have shown a correlation between invertase activity and the concentration of gentiobiose, particularly during specific developmental stages such as budbreak. nih.gov

While the degradation of gentianose is a major source of this compound, research suggests that it may not be the sole pathway. portlandpress.com The total amount of gentiobiose and gentianose is not always constant, hinting at the existence of other, yet to be fully elucidated, synthetic routes in plants. portlandpress.com It has been proposed that gentiobiose could also be synthesized directly from substrates like UDP-D-glucose, as observed in ripening ivy seeds, suggesting a de novo synthesis pathway independent of gentianose hydrolysis. researchgate.net

A diverse array of microorganisms and fungi are capable of synthesizing this compound, primarily through the action of specific enzymes that act on various glucans and oligosaccharides.

Fungi, in particular, are notable producers of this compound. Many fungal species possess β-1,6-glucanases , which are enzymes that hydrolyze β-1,6-glucans in a random fashion, leading to the formation of a series of β-1,6-linked oligosaccharides, including gentiobiose. cdnsciencepub.comresearchgate.net These enzymes are often constitutive, meaning they are produced by the fungus regardless of the presence of a specific substrate. cdnsciencepub.com For instance, the cleavage of internal β-(1,3)-glucosidic linkages adjacent to β-(1,6)-glucosyl residues in branched glucans by enzymes from Acremonium persicinum can also generate gentiobiose. oup.com

Several fungal genera are known for their ability to produce this compound. Aspergillus niger is a well-studied example, possessing β-glucosidases that can synthesize gentiobiose from cellobiose (B7769950) through transglycosylation. nih.gov Similarly, crude enzyme preparations from Penicillium multicolor have been shown to efficiently produce gentio-oligosaccharides from gentiobiose via transglycosylation, a process involving both β-glucosidase and β-(1->6)-glucanase. nih.gov The mycoparasitic fungus Trichoderma virens produces a β-1,6-glucanase that can generate gentio-oligosaccharides from brewer's yeast. cetjournal.it

In bacteria, the synthesis of this compound is also linked to the activity of β-glucosidases. For example, in the cellulose-producing bacterium Gluconacetobacter xylinus, β-glucosidase plays a role in cellulose (B213188) biosynthesis and has the ability to produce gentiobiose. uva.es Some bacteria within the Bacteroidetes phylum possess specific loci for the degradation of fungal 1,6-β-glucan, with endo-1,6-β-glucanases that produce glucose and gentiobiose as primary limit products. nih.gov

Endogenous Plant Biosynthesis Routes (e.g., via Gentianose Degradation)

Enzymatic Synthesis and Biocatalysis

The limitations and complexities of chemical synthesis have spurred the development of enzymatic and biocatalytic methods for producing this compound. These approaches offer higher specificity, milder reaction conditions, and are generally more environmentally friendly.

A key enzymatic strategy for synthesizing this compound is through the transglycosylation activity of β-glucosidases (EC 3.2.1.21). mdpi.commdpi.com In this kinetically controlled reaction, the β-glucosidase cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule, which can be another sugar molecule. uniroma1.it When glucose is used as both the donor and acceptor at high concentrations, β-glucosidases can catalyze the formation of various disaccharides, with a notable production of gentiobiose through the formation of a β(1→6) linkage. mdpi.commdpi.com

This method has been successfully employed using β-glucosidases from various sources, including fungi and bacteria. mdpi.comresearchgate.net The efficiency of transglycosylation over hydrolysis is a critical factor, and it is generally favored at high substrate concentrations. researchgate.net

The selection of a suitable β-glucosidase is paramount for efficient gentiobiose synthesis. An ideal enzyme should exhibit high transglycosylation activity and stability under industrial process conditions.

A particularly promising candidate is the GH1 thermophilic β-glucosidase from Thermotoga sp. KOL6 , designated as TsBgl1. mdpi.comresearchgate.netnih.gov This enzyme displays exceptional thermophilic and thermostable properties, with a melting temperature of 101.5 °C and optimal activity at 80–90 °C. mdpi.comresearchgate.net Its half-life at 90 °C is approximately 5 hours, indicating significant heat resistance. mdpi.comresearchgate.net Furthermore, TsBgl1 shows excellent tolerance to high glucose concentrations, a crucial characteristic for efficient transglycosylation. mdpi.comresearchgate.net Although its highest hydrolytic activity is on laminaribiose (B1201645), it predominantly synthesizes gentiobiose during transglycosylation. mdpi.comresearchgate.net

Other noteworthy enzymes include a novel neutral and mesophilic β-glucosidase from coral microorganisms, Blg163, which has been shown to efficiently prepare gentio-oligosaccharides under mild reaction conditions. mdpi.comdntb.gov.ua β-glucosidases from fungal sources such as Aspergillus niger and from plants like Prunus dulcis (almond) have also been characterized for their ability to synthesize gentiobiose, though they exhibit different specificities and productivities. researchgate.net A β-glucosidase from a compost microbial metagenome, Td2F2, has also been identified and characterized, showing a preference for synthesizing various oligosaccharides, including gentiobiose. nih.gov

To maximize the yield and efficiency of this compound synthesis, the optimization of reaction conditions is essential. Key parameters that influence the enzymatic reaction include temperature, pH, and substrate concentration.

Temperature: The optimal temperature for gentiobiose synthesis is highly dependent on the specific enzyme used. For the thermophilic enzyme TsBgl1, the highest yield of gentio-oligosaccharides was achieved at 80 °C. mdpi.com For the mesophilic β-glucosidase Blg163, the optimal temperature for gentio-oligosaccharide production was found to be 40 °C. mdpi.com

pH: The pH of the reaction medium significantly affects enzyme activity and stability. For TsBgl1, the yield of gentio-oligosaccharides was highest at a pH of 6.0. mdpi.com The enzyme Blg163 showed optimal production at a neutral pH of 7.0. mdpi.com

Substrate Concentration: High substrate concentrations generally favor the transglycosylation reaction over hydrolysis, leading to higher yields of oligosaccharides. For the synthesis of gentio-oligosaccharides using TsBgl1, the yield increased with glucose concentration, reaching a maximum of 144.3 g·L⁻¹ at a substrate concentration of 1000 g·L⁻¹ glucose. mdpi.comresearchgate.net Similarly, for the enzyme Blg163, the yield of gentio-oligosaccharides was dependent on the initial glucose concentration. mdpi.com

The following table summarizes the optimized reaction conditions for gentiobiose synthesis using different β-glucosidases:

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Substrate(s) | Max. Gentiobiose/Gentio-oligosaccharide Yield (g·L⁻¹) |

| Thermotoga sp. KOL6 (TsBgl1) | 80 | 6.0 | Glucose (1000 g·L⁻¹) | 144.3 |

| Coral Microorganisms (Blg163) | 40 | 7.0 | Glucose | 43.02 |

| Coral Microorganisms (Blg163) | 40 | 7.0 | Glucose and Cellobiose | 70.34 |

| Prunus dulcis (β-Pd) | 65 | 4.0 | Glucose (900 g·L⁻¹) | 128 (gentiobiose) |

| Aspergillus niger (β-An) | 65 | 4.0 | Glucose (700 g·L⁻¹) | 103 (gentiobiose) |

Data compiled from multiple research findings. mdpi.commdpi.comresearchgate.net

β-Glucosidase-Mediated Transglycosylation for Oligosaccharide Production

Strategies for High-Yield Gentiooligosaccharide Synthesis

The enzymatic synthesis of gentiooligosaccharides (GnOS), including gentiobiose, offers a promising alternative to complex and inefficient extraction from natural sources or chemical synthesis. mdpi.comresearchgate.net The key to high-yield production lies in the transglycosylation activity of β-glucosidases. mdpi.comresearchgate.net These enzymes, particularly those from the GH1 and GH3 glycoside hydrolase families, can catalyze the transfer of a glucose molecule from a donor like cellobiose or another glucose molecule to an acceptor, forming a new β-1,6 glycosidic bond. mdpi.com

Several strategies have been employed to maximize the yield of GnOS. One critical factor is the choice of enzyme. For instance, a thermophilic β-glucosidase (TsBgl1) from Thermotoga sp. KOL6 has demonstrated remarkable efficiency, producing up to 144.3 g/L of GnOS from a high initial glucose concentration of 1000 g/L. mdpi.comnih.gov This high yield is attributed to the enzyme's excellent thermostability and high transglycosylation activity. mdpi.com Similarly, a β-glucosidase from Prunus dulcis yielded 128 g/L of gentiobiose from 900 g/L of glucose, while an enzyme from Trichoderma viride produced 130 g/L of GnOS from 800 g/L of glucose. mdpi.com

Another strategy involves using mixed substrates. A β-glucosidase (Blg163) from a coral microbial metagenome showed enhanced GnOS yield when using a combination of glucose and cellobiose. mdpi.comsemanticscholar.org Through transglycosylation, this enzyme achieved a yield of 70.34 ± 2.20 g/L, a significant increase compared to the 43.02 ± 3.20 g/L obtained through reverse hydrolysis with glucose alone. mdpi.comdntb.gov.ua This highlights the advantage of transglycosylation over reverse hydrolysis in terms of both yield and lower enzyme consumption. mdpi.comsemanticscholar.org

Optimizing reaction conditions such as temperature, pH, and enzyme concentration is also crucial for maximizing yield. mdpi.commdpi.com For example, the Blg163 enzyme operates optimally at a neutral pH of 7.0 and a moderate temperature of 40°C, making it a more energy-efficient option for industrial production. mdpi.comsemanticscholar.org

Table 1: High-Yield Enzymatic Synthesis of Gentiooligosaccharides (GnOS)

| Enzyme Source | Substrate(s) | Yield (g/L) | Reference |

|---|---|---|---|

| Thermotoga sp. KOL6 (TsBgl1) | Glucose (1000 g/L) | 144.3 | mdpi.comnih.gov |

| Prunus dulcis (β-Pd) | Glucose (900 g/L) | 128 | mdpi.com |

| Trichoderma viride | Glucose (800 g/L) | 130 | mdpi.com |

| Coral Microbial Metagenome (Blg163) | Glucose and Cellobiose | 70.34 ± 2.20 | mdpi.comdntb.gov.ua |

| Coral Microbial Metagenome (Blg163) | Glucose | 43.02 ± 3.20 | mdpi.comdntb.gov.ua |

Hydrolytic Production from Polysaccharides

Gentiobiose can also be produced through the enzymatic hydrolysis of polysaccharides containing β-1,6-glycosidic linkages. wikipedia.orgebi.ac.uk Key substrates for this process include β-glucans, such as pustulan (B1165483) and those found in the cell walls of yeast and fungi like Aureobasidium pullulans. wikipedia.orgebi.ac.ukjst.go.jp

Pustulan, a linear β-1,6-glucan, is a primary substrate for producing gentiobiose. scispace.com Partial acid hydrolysis of pustulan has been shown to yield glucose, gentiobiose, and higher gentio-oligosaccharides. scispace.com More specific enzymatic hydrolysis using β-1,6-endoglucanases is a preferred method. For example, an endo-β-1,6-glucanase from Trichoderma harzianum (ThBGL1.6) and another from Saccharophagus degradans 2-40T (Gly30B) have been shown to effectively hydrolyze pustulan, with gentiobiose being a major end product. nih.govnih.gov Similarly, a β-1,6-glucanase from Penicillium multicolor acts on pustulan to generate gentio-oligosaccharides. cetjournal.it

Another significant source is the β-1,3-1,6-glucan from the black yeast Aureobasidium pullulans. jst.go.jpjst.go.jp Hydrolysis of this polysaccharide using a crude enzyme preparation called Kitalase has been demonstrated to produce gentiobiose. jst.go.jpnih.gov The yield of gentiobiose from this substrate is dependent on factors such as pH and substrate concentration. jst.go.jp

Substrate Engineering and Pre-treatment for Enhanced Release

To enhance the release of gentiobiose from complex polysaccharides, substrate engineering and pre-treatment methods are often necessary. For instance, hydrothermal treatment of Aureobasidium pullulans β-1,3-1,6-glucan has been successfully employed to make the polysaccharide more accessible to enzymatic hydrolysis. jst.go.jpjst.go.jp This pre-treatment involves subjecting the glucan to high temperatures and pressure, which helps to break down the complex structure and increase the efficiency of the subsequent enzymatic reaction. jst.go.jp In one study, A. pullulans β-1,3-1,6-glucan was treated hydrothermally at 180°C before being hydrolyzed by Kitalase, leading to the production of gentiobiose. jst.go.jpnih.gov

Similarly, alkali pre-treatment can be used for yeast β-glucans. Treating brewer's spent yeast with an alkali solution helps to solubilize the β-glucan, making it a more readily available substrate for enzymatic degradation to produce gentio-oligosaccharides. cetjournal.it

Enzyme Screening and Specificity for β-1,6 Linkages

The selection of enzymes with high specificity for β-1,6-glycosidic linkages is paramount for the efficient production of gentiobiose from polysaccharides. Enzymes belonging to the glycoside hydrolase (GH) families, particularly GH30, are known for their β-1,6-glucanase activity. nih.govresearchgate.netnih.gov

Researchers have screened various microorganisms to identify potent β-1,6-glucanases. An endo-β-1,6-glucanase, PsGly30A, from Paenibacillus sp. GKG was identified and found to be highly active on pustulan and yeast β-glucan, with gentiobiose as the primary hydrolysis product. researchgate.netnih.gov Another example is the β-1,6-endoglucanase Gly30B from the bacterium Saccharophagus degradans 2-40T, which specifically hydrolyzes the β-1,6-linkages in pustulan and laminarin to yield gentiobiose and glucose. nih.gov

The specificity of these enzymes is crucial. For example, PsGly30A showed activity on pustulan and yeast β-glucan but not on laminarin, which has β-1,3-linkages, confirming its specificity for β-1,6 bonds. researchgate.netnih.gov Similarly, a β-glucosidase from Cellulomonas fimi (CfBgl3A) showed a preference for laminaribiose (β-1,3) and gentiobiose (β-1,6) over other linkages. asm.org In contrast, another enzyme from the same organism, CfBgl3B, was highly specific, hydrolyzing only gentiobiose. asm.org

Table 2: Enzymes for Hydrolytic Production of Gentiobiose

| Enzyme (Source) | Substrate | Key Product(s) | Reference |

|---|---|---|---|

| Kitalase | Hydrothermally treated Aureobasidium pullulans β-1,3-1,6-glucan | Gentiobiose | jst.go.jpnih.gov |

| ThBGL1.6 (Trichoderma harzianum) | Pustulan | Gentiobiose | nih.gov |

| Gly30B (Saccharophagus degradans 2-40T) | Pustulan, Laminarin | Gentiobiose, Glucose | nih.gov |

| PsGly30A (Paenibacillus sp. GKG) | Pustulan, Yeast β-glucan | Gentiobiose | researchgate.netnih.gov |

| β-1,6-glucanase (Penicillium multicolor) | Pustulan | Gentio-oligosaccharides | cetjournal.it |

Chemical Synthesis Approaches

While enzymatic methods are often preferred for their specificity and milder reaction conditions, chemical synthesis provides an alternative route to gentiobiose. researchgate.nettaylorfrancis.com These methods typically involve the coupling of protected monosaccharide units.

Glycosylation Coupling Reactions (e.g., using D-glucose precursors)

The core of chemical gentiobiose synthesis is the glycosylation reaction, where a glycosyl donor (an activated glucose molecule) is coupled with a glycosyl acceptor (another glucose molecule with a free hydroxyl group). wikipedia.org D-glucose is a versatile precursor for these syntheses. royalsocietypublishing.org

One of the earliest methods is the Koenigs-Knorr reaction, which utilizes a glycosyl halide (like glucosyl bromide) as the donor. nih.gov For example, the reaction of acetobromo-α-d-glucose with 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose can produce per-acetylated β-gentiobiose, although early attempts resulted in modest yields. nih.gov

More modern approaches have improved upon these foundational methods. For instance, thioglycosides have been used as donors in robust glycosylation reactions to synthesize disaccharide precursors. chemrxiv.org Another strategy involves the use of anomeric stannanes. Oligosaccharide stannanes derived from D-gentiobiose have been successfully used in cross-coupling reactions with phenyl iodide to form C-disaccharides. nih.gov

Derivatives, Analogs, and Functionalization Strategies

Synthesis of Beta-Gentiobiose Derivatives

The chemical modification of this compound allows for the creation of derivatives with altered properties, such as enhanced stability, solubility, or reactivity, making them suitable for various research and pharmaceutical applications.

This compound octaacetate is a fully acetylated derivative of gentiobiose, where all hydroxyl groups are protected by acetyl groups. This modification enhances its solubility in organic solvents and renders it a stable, crystalline solid, which is useful as an intermediate in synthetic carbohydrate chemistry. chemimpex.com It serves as a versatile glycosyl donor for the synthesis of more complex carbohydrates and glycosides. chemimpex.com

Several methods for its synthesis have been reported:

Classical Koenigs-Knorr Glycosylation : An early method involved the coupling of acetobromoglucose (α-glucosyl bromide) with 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. nih.gov This reaction, however, initially gave modest yields, which were attributed to the presence of water. nih.gov

Enzymatic Synthesis followed by Acetylation : A common laboratory preparation involves the enzymatic synthesis of gentiobiose from a concentrated glucose solution using emulsin. orgsyn.org The resulting gentiobiose is then acetylated using acetic anhydride (B1165640) and a catalyst like anhydrous sodium acetate (B1210297) to yield this compound octaacetate. orgsyn.orggoogle.com

From Gentian Root : The octaacetate can also be prepared by extracting gentiobiose from natural sources like gentian root, followed by chemical acetylation. orgsyn.org

The table below summarizes key properties of this compound Octaacetate.

| Property | Value |

| CAS Number | 4613-78-9 |

| Molecular Formula | C₂₈H₃₈O₁₉ |

| Molecular Weight | 678.59 g/mol |

| Melting Point | ~191-192 °C google.combiosynth.com |

| Appearance | White crystalline solid |

| Key Application | Intermediate in glycosylation reactions chemimpex.comchemicalbook.com |

This table is based on data from references chemimpex.comgoogle.combiosynth.comchemicalbook.com.

This compound serves as a scaffold for synthesizing advanced glycosylated compounds to probe biological interactions. By attaching various aglycones or modifying the sugar backbone, chemists can systematically study how structural changes affect biological activity.

A notable example is the synthesis of β-gentiobiosyl diglycerides, which are lipids produced by Mycobacterium tuberculosis. rsc.org To investigate their role in signaling through the pattern recognition receptor Mincle, researchers synthesized a series of these compounds and their analogs. The synthesis started from amygdalin, which was converted into a per-benzoylated gentiobiosyl chloride. This intermediate was then transformed into a thioglycoside donor, which was coupled with various glycerol-based acceptors to build the target diglycerides. rsc.org Structure-activity relationship studies revealed a strong dependence on the length of the acyl chains for signaling through the Mincle receptor. rsc.org

Another advanced approach involves the use of palladium-catalyzed glycosylation to synthesize 5a-carbasugar analogues, which are designed to be resistant to acid-catalyzed hydrolysis of the anomeric bond. acs.org This strategy allows for the creation of stable probes to study biological systems where enzymatic or chemical degradation might be a concern. acs.org

Acetylated Derivatives (e.g., this compound Octaacetate)

Design and Synthesis of Beta-Glucan (B1580549) Mimetics (e.g., Poly-amido-saccharides)

Beta-glucans, polysaccharides of D-glucose linked by β-glycosidic bonds, are known for their immunomodulatory properties. However, their structural complexity and heterogeneity from natural sources hinder detailed structure-property relationship studies. researchgate.netnih.gov To overcome this, researchers have designed and synthesized beta-glucan mimetics using gentiobiose to introduce the characteristic β(1→6) branching found in some natural beta-glucans. researchgate.netnih.gov

A prominent class of such mimetics is poly-amido-saccharides (PASs). researchgate.netbu.edu These polymers replace the O-glycosidic linkages of natural polysaccharides with amide bonds. bu.edu The synthesis involves the ring-opening polymerization of a gentiobiose-based β-lactam monomer. researchgate.netnih.gov This monomer can be copolymerized with a simpler glucose-based β-lactam to precisely control the frequency of the gentiobiose-derived branches along the polymer backbone. researchgate.netnih.gov

Key findings from this research include:

The molecular weight and frequency of branching (FB) of the PASs can be tuned by adjusting the monomer-to-initiator ratio and the mole fraction of the gentiobiose-lactam. researchgate.netnih.gov

These synthetic PASs with β(1→6) glucose branches were shown to stimulate macrophages and induce the production of pro-inflammatory cytokines in a manner dependent on branching frequency, molecular weight, and dose. researchgate.netnih.gov

Circular dichroism spectroscopy confirmed that these PASs adopt an ordered helical structure in aqueous solutions. researchgate.netglycoforum.gr.jp

The table below details examples of synthesized (1→6)-β-glucose branched poly-amido-saccharides.

| Polymer | Frequency of Branching (FB) (%) | Molecular Weight (Mn) (kDa) | Research Finding |

| P5 | 0 | 12.1 | Linear (unbranched) control polymer. |

| P6 | 15 | 13.5 | Induced moderate TNF-α secretion in macrophages. |

| P7 | 30 | 14.2 | Showed the highest immunostimulatory activity. glycoforum.gr.jp |

| P8 | 50 | 15.1 | Activity decreased compared to 30% branched polymer. |

| P9 | 100 | 18.5 | Homopolymer of gentiobiose-lactam. |

This table is based on data from references researchgate.netglycoforum.gr.jp.

Applications in Synthetic Carbohydrate Chemistry

Beyond its use in creating specific derivatives and mimetics, this compound and its activated forms are fundamental tools in synthetic carbohydrate chemistry.

Disaccharide Building Block : It is used as a starting material for the synthesis of more complex oligosaccharides and natural products. For instance, its derivative, β-D-Gentiobiose octaacetate, is a key building block in the synthetic preparation of leptosin (B1674754). chemicalbook.com

Glycosyl Donor/Acceptor : As this compound octaacetate, it acts as a glycosyl donor, allowing the transfer of the disaccharide unit to an alcohol or another sugar acceptor. chemimpex.comlookchem.com Conversely, the parent gentiobiose can act as a glycosyl acceptor in enzymatic synthesis. For example, cellobiose (B7769950) phosphorylase can use gentiobiose as an acceptor to synthesize β-1,4-capped trisaccharides. nih.gov

Enzymatic Synthesis Substrate : Gentiobiose serves as a substrate for various enzymes like glycosidases and glycosyltransferases, which is essential for studying carbohydrate metabolism and biosynthesis. glycodepot.com It is also used in transglycosylation reactions catalyzed by β-glucosidases to produce gentiooligosaccharides. mdpi.com

Microbiological Differentiation : In microbiology, it is used in assays to differentiate microorganisms based on their ability to metabolize specific carbohydrates. glycodepot.com

The versatility of this compound as a synthetic platform continues to drive innovation in glycochemistry, enabling the construction of intricate carbohydrate structures for biological and therapeutic investigation.

Advanced Analytical and Research Methodologies

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of beta-Gentiobiose, enabling its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for determining the concentration of this disaccharide in various matrices, from plant extracts to products of enzymatic synthesis.

Several HPLC methods have been developed for the analysis of this compound. A common approach involves using an aminopropyl-bonded silica (B1680970) (NH2) column, such as a HYPERSIL APS2 column (250 × 4.6 mm, 5 μm), with an acetonitrile (B52724)/water mobile phase. mdpi.com For instance, a mobile phase of 78% acetonitrile in water at a flow rate of 0.8 mL·min⁻¹ and a column temperature of 35°C has been successfully used. mdpi.com Detection is often achieved with a differential refractive index (RI) detector or an evaporative light scattering detector (ELSD). mdpi.comjst.go.jp

In the analysis of saffron, where this compound is a key component of crocins, reversed-phase HPLC is often employed. researchgate.netresearchgate.netsemanticscholar.org These methods can separate different crocin (B39872) esters, which are glycosylated with gentiobiose. eurofins.fr For example, a C18 column with a gradient elution of methanol (B129727) and water can be used for the quantification of crocins, and by extension, the gentiobiose moieties. researchgate.netsemanticscholar.org The use of HPLC-Diode Array Detection (DAD) allows for the simultaneous quantification of multiple saffron components, including those containing gentiobiose, by monitoring different wavelengths. eurofins.fr

The table below summarizes typical HPLC conditions used for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | HYPERSIL APS2 (250 × 4.6 mm, 5 μm) mdpi.com | Shodex KS-801 (8 × 300 mm) jst.go.jp |

| Mobile Phase | 78% Acetonitrile / Water mdpi.com | H₂O jst.go.jp |

| Flow Rate | 0.8 mL·min⁻¹ mdpi.com | 0.5 mL/min jst.go.jp |

| Column Temp. | 35°C mdpi.com | 40°C jst.go.jp |

| Detector | Differential Refractive Index (RI) mdpi.com | Refractive Index (RI) jst.go.jp |

Planar chromatography techniques, including Paper Chromatography (PC) and Thin-Layer Chromatography (TLC), are valuable for the qualitative profiling and monitoring of reactions involving this compound. These methods are relatively simple, rapid, and cost-effective.

TLC is frequently used to monitor the progress of enzymatic synthesis or hydrolysis of gentiobiose and related oligosaccharides. nih.govresearchgate.netresearchgate.net For instance, reaction products can be spotted on a silica gel 60 F254 plate and developed using a mobile phase such as n-butanol-acetic acid-water (2:1:1, v/v/v). researchgate.net Another common solvent system is ethyl acetate-acetic acid-water (3:2:1). nih.gov After development, the spots are visualized by spraying with a reagent like 10% sulfuric acid in ethanol (B145695) followed by heating. researchgate.net This allows for the clear identification of glucose, gentiobiose, and other oligosaccharides based on their retention factors (Rf values). researchgate.netresearchgate.net

Paper chromatography has also been employed for the analysis of gentiobiose, often using Whatman No. 1 paper. researchgate.net A typical solvent system for descending paper chromatography is ethyl acetate (B1210297)/acetic acid/water (10:5:3, by volume). researchgate.net

The following table outlines common planar chromatography systems for this compound analysis.

| Technique | Stationary Phase | Mobile Phase (v/v/v) | Visualization |

| TLC | Silica Gel 60 F254 researchgate.netnih.gov | n-butanol-acetic acid-water (2:1:1) researchgate.net | 10% Sulfuric Acid in Ethanol, Heat researchgate.net |

| TLC | Silica Gel 60 F254 nih.gov | ethyl acetate-acetic acid-water (3:2:1) nih.gov | Thymol-sulfuric acid reagent nih.gov |

| PC | Whatman No. 1 Paper researchgate.net | ethyl acetate/acetic acid/water (10:5:3) researchgate.net | Not specified |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound, providing insights into its molecular connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the glycosidic linkage and the conformation of the molecule. researchgate.netbmrb.io

1D ¹H NMR spectra provide information on the chemical environment of each proton, while ¹³C NMR spectra reveal the carbon skeleton. bmrb.ionih.gov The anomeric protons and carbons have characteristic chemical shifts that help to identify the sugar residues and the nature of the glycosidic bond. bmrb.io

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. researchgate.netbmrb.io HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range couplings (typically over 2-3 bonds), which is essential for identifying the atoms involved in the β-(1→6) glycosidic linkage. nih.govbmrb.io Conformational analysis of the flexible β-(1→6) linkage has been studied using a combination of NMR experiments and molecular dynamics simulations. nih.govacs.org

The Biological Magnetic Resonance Bank (BMRB) contains detailed NMR data for this compound (entry bmse000313), including chemical shifts from various 1D and 2D experiments conducted in D₂O at 298K. bmrb.io

A selection of ¹³C NMR chemical shifts for this compound is presented below.

| Atom | Chemical Shift (ppm) |

| C12 | 105.3979 |

| C11 | 98.6873 |

| C19 | 78.6321 |

| C15 | 78.3387 |

| C18 | 78.3387 |

| C12 | 77.589 |

| C20 | 76.7283 |

| C14 | 75.7944 |

| C17 | 72.3108 |

| C13 | 72.1797 |

| C21 | 71.5182 |

| C23 | 63.42 |

| Data sourced from BMRB entry bmse000313. bmrb.io |

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for its identification in complex biological samples. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for metabolite profiling. derpharmachemica.com

Electrospray Ionization (ESI) is a common soft ionization technique used for analyzing carbohydrates like gentiobiose. In ESI-MS, this compound is often detected as a sodiated adduct [M+Na]⁺. ebi.ac.ukresearchgate.net Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion, and the resulting fragmentation pattern provides structural information, including the nature of the glycosidic linkage. ebi.ac.ukresearchgate.net For instance, in the analysis of crocins (crocetin esters of gentiobiose), MS/MS spectra show characteristic losses of intact gentiobiose units. researchgate.net A novel approach using LC-ESI ion trap tandem mass spectrometry has been developed for the ultrasensitive quantitative analysis of carbohydrate composition and linkage, with gentiobiose used as a standard for demonstrating the workflow. biorxiv.org This method involves specific labeling and permethylation strategies to differentiate monosaccharides and determine their linkage based on signature MS/MS spectra. researchgate.netbiorxiv.org

The table below shows the key molecular ions observed for this compound in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | nih.gov |

| Molecular Weight | 342.30 g/mol | nih.gov |

| Monoisotopic Mass | 342.11621151 Da | nih.gov |

| Observed Ion (ESI+) | [M+Na]⁺ | ebi.ac.ukresearchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation Analysis

Enzymatic and Biochemical Assay Development (e.g., for glycosidase activity)

Enzymatic and biochemical assays are fundamental for studying the metabolism of this compound and for characterizing the enzymes involved, particularly β-glucosidases. These enzymes catalyze the hydrolysis of the β-glycosidic bond in gentiobiose, releasing glucose.

The activity of β-glucosidases on gentiobiose can be measured using several methods. One common approach is to quantify the glucose produced over time. mdpi.com The glucose oxidase-peroxidase (GOD-POD) method is a spectrophotometric assay that can be used for this purpose. mdpi.com In this assay, glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be measured.

Alternatively, the reaction products (glucose) can be separated and quantified using HPLC, providing a direct measure of enzyme activity. mdpi.com The reaction is typically stopped at various time points, and the amount of gentiobiose consumed or glucose produced is determined.

Kinetic parameters of β-glucosidases, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the initial reaction rates at various gentiobiose concentrations. nih.govresearchgate.net For example, one study reported the Km value of a thermophilic β-glucosidase (TsBgl1) on gentiobiose. mdpi.com It's also noted that some β-glucosidases show lower hydrolytic activity on gentiobiose compared to other disaccharides like laminaribiose (B1201645) or sophorose. mdpi.comnih.gov

These assays are crucial for understanding the role of gentiobiose in biological systems, such as its function as an inducer for cellulase (B1617823) production in some fungi, and for the industrial application of enzymes in biomass conversion and the synthesis of functional oligosaccharides. mdpi.comnih.gov

Molecular and Cellular Biology Approaches

Transcriptomic analysis provides a powerful lens through which to observe the cellular response to this compound at the level of gene expression. Studies in various fungi have demonstrated that this compound can act as an inducer of gene expression, particularly for genes encoding cellulolytic enzymes.

In the filamentous fungus Talaromyces cellulolyticus, a multi-omics approach identified this compound as a key transglycosylation product formed during cellulose (B213188) breakdown. nih.gov Subsequent analysis of gene expression revealed that a specific stoichiometric ratio of cellobiose (B7769950) to gentiobiose (2.5:1) led to a significant 2.4-fold increase in cellulase synthesis. nih.gov This induction was correlated with the upregulation of core cellulase genes, including cellobiohydrolase I (cbh1), cellobiohydrolase II (cbh2), beta-glucosidase-1 (bgl1), and endoglucanase 1 (egl1). nih.gov

Similarly, in Penicillium purpurogenum, gentiobiose has been shown to be a more potent inducer of cellulase production compared to cellobiose, especially when extracellular beta-glucosidase activity is inhibited. researchgate.net Research on Aspergillus niger also suggests that gentiobiose, potentially formed by an intracellular beta-glucosidase, acts as an inducer for cellulose-degrading enzymes. researchgate.net In the edible straw mushroom, Volvariella volvacea, however, this compound is considered a poor inducer of the beta-glucosidase gene bgl. oup.com

The regulatory mechanisms underlying this induction often involve transcription factors. In many cellulolytic fungi, the transcription factor CreA is a major player in carbon catabolite repression (CCR), suppressing the expression of cellulase genes in the presence of easily metabolizable sugars like glucose. nih.gov Studies have shown that knocking out the creA gene can lead to increased cellulase production, and the application of inducers like gentiobiose in such knockout strains can further boost enzyme output. nih.gov

The broader transcriptomic response to this compound can be analyzed using techniques like RNA sequencing (RNA-seq). This method allows for a comprehensive profiling of all expressed genes (the transcriptome) in a given condition. nih.govbiorxiv.org By comparing the transcriptomes of cells grown in the presence and absence of this compound, researchers can identify differentially expressed genes and infer the metabolic and signaling pathways that are activated or repressed. nih.gov The process typically involves isolating total RNA, preparing libraries for sequencing, and then using bioinformatics tools to map the sequence reads to a reference genome and quantify gene expression levels. nih.govbiorxiv.org

Table 1: Selected Fungal Species and the Effect of this compound on Gene Expression

| Fungal Species | Effect of this compound | Key Genes Affected | Reference |

| Talaromyces cellulolyticus | Inducer of cellulase synthesis | cbh1, cbh2, bgl1, egl1 | nih.gov |

| Penicillium purpurogenum | Strong cellulase inducer | Cellulase genes | researchgate.netnih.gov |

| Aspergillus niger | Proposed inducer of cellulose-degrading enzymes | Cellulase genes | researchgate.net |

| Volvariella volvacea | Poor inducer of beta-glucosidase | bgl | oup.com |

Functional genomic screens are instrumental in identifying the genes and metabolic pathways involved in the utilization of this compound. These approaches systematically assess the function of genes on a genome-wide scale to link them to specific cellular processes.

One common strategy involves creating a library of mutant strains, where each strain has a single gene deleted or inactivated. These mutants can then be screened for their ability to grow on a medium where this compound is the sole carbon source. Strains that fail to grow or exhibit impaired growth likely harbor mutations in genes essential for this compound transport or metabolism. This type of loss-of-function screen can pinpoint necessary components of the metabolic pathway. nih.gov

In the context of bacteria, comparative genomics and pan-genomic analyses of different strains can reveal the distribution of carbohydrate utilization pathways. biorxiv.orgbiorxiv.org For example, a study on Pectobacterium betavasculorum strains showed that they could all utilize gentiobiose as a sole carbon source, indicating the presence of the necessary metabolic pathways within their genomes. frontiersin.org Similarly, a genomic reconstruction of carbohydrate utilization in microbial-mat derived consortia identified pathways for the use of various saccharides, including beta-glucosides. frontiersin.org

The identification of Polysaccharide Utilization Loci (PULs) in bacteria, particularly in gut microbes like Bacteroides uniformis, is a key aspect of functional genomics for carbohydrate metabolism. tandfonline.com PULs are clusters of genes that work together to sense, bind, and degrade complex carbohydrates. By sequencing the genome and identifying putative PULs, researchers can clone and express the associated genes to characterize their enzymatic activity. tandfonline.com For instance, in B. uniformis, a PUL associated with β-glucan degradation was identified, and one of the enzymes, BuGH30, was found to cleave long-chain β-1,6-linked glucans with gentiobiose as the final product. tandfonline.com

Another powerful tool is the use of CRISPR-Cas9 technology for genome-wide screens. nih.gov Libraries of single-guide RNAs (sgRNAs) can be used to systematically knock out every gene in the genome. The pool of cells can then be subjected to selection with this compound, and deep sequencing can identify which gene knockouts are depleted, thus revealing genes critical for survival on this sugar. nih.gov

Metagenomics, the study of genetic material recovered directly from environmental samples, provides a culture-independent method to explore the functional potential of microbial communities to utilize compounds like this compound. wisc.eduresearchgate.net By sequencing the collective genomes (the metagenome) of a microbial community, researchers can identify genes encoding enzymes, such as beta-glucosidases, that are involved in the degradation of this compound. researchgate.net This approach has been applied to diverse environments, from the human gut to soil and aquatic systems, to understand how microbial communities process complex carbohydrates. tandfonline.comnih.govmdpi.com

Metaproteomics complements metagenomics by studying the proteins expressed by a microbial community at a specific point in time. mdpi.comacademie-sciences.frcd-genomics.com This provides a direct measure of the functional activity of the community. In the context of this compound, metaproteomics can identify the specific beta-glucosidases and other enzymes that are actively being produced by the microbial community to break down this disaccharide. nih.govnih.gov The general workflow for metaproteomics involves protein extraction from the environmental sample, separation (often by gel electrophoresis), digestion into peptides, and identification by mass spectrometry. nih.gov

For example, a metaproteomic analysis of leaf-cutter ant fungus gardens could reveal the bacterial enzymes involved in polysaccharide digestion. academie-sciences.fr Similarly, studying the proteomic response of bacterial strains like Enterobacter cloacae to antibiotic stress can reveal changes in metabolic pathways, which might include those involved in carbohydrate utilization. nih.gov

Combining metagenomics and metaproteomics offers a comprehensive view of a microbial community's potential and actual metabolic activities related to this compound. frontiersin.org Metagenomics can reveal the diversity of genes for this compound utilization, while metaproteomics can show which of these genes are being expressed and translated into functional proteins under specific environmental conditions. academie-sciences.frfrontiersin.org

Table 2: Omics Approaches for Studying this compound in Microbial Communities

| Omics Approach | Information Provided | Key Applications | Reference |

| Metagenomics | Genetic potential for this compound utilization; diversity of relevant genes. | Characterizing microbial communities in various environments (gut, soil, etc.). | wisc.eduresearchgate.net |

| Metaproteomics | Actual functional activity; identification of expressed enzymes for degradation. | Assessing the metabolic state and protein expression of microbial communities. | mdpi.comacademie-sciences.fr |

Functional Genomic Screens for Metabolic Pathways

In Vitro and In Vivo Bioactivity Testing Methodologies

Evaluating the biological activity of this compound involves a range of in vitro (cell-based or cell-free) and in vivo (in whole organisms) assays. cabidigitallibrary.org

In vitro bioactivity testing often begins with cell-free enzymatic assays. To test for beta-glucosidase activity, for example, this compound can be used as a substrate, and the release of glucose can be measured over time using methods like high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that produces a colorimetric or fluorescent signal. youtube.comacs.org

Cell-based assays are used to assess the effects of this compound on cellular processes. For instance, its ability to act as an osmoprotectant can be tested by growing bacterial cells like Sinorhizobium meliloti in high-salt media and observing whether the addition of this compound improves their growth. nih.gov The uptake of this compound by cells can be studied using radiolabeled compounds in competition assays. nih.gov